molecular formula C12H14N2O2 B8326748 Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate

Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate

Cat. No.: B8326748
M. Wt: 218.25 g/mol
InChI Key: KONDABDWHQFJJV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . For this specific compound, the starting materials would include 1-methylindole-3-carboxaldehyde and ethyl glycinate, which undergo condensation and cyclization to form the desired product.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production . The reaction conditions are optimized to maximize yield and minimize by-products, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-1-methyl-1H-indole-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group at the 3-position and the ester group at the 2-position allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 3-amino-1-methylindole-2-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3,13H2,1-2H3

InChI Key

KONDABDWHQFJJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C)N

Origin of Product

United States

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